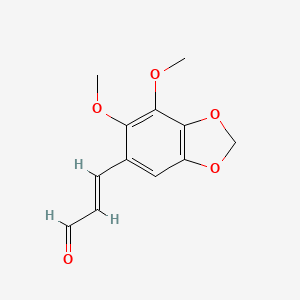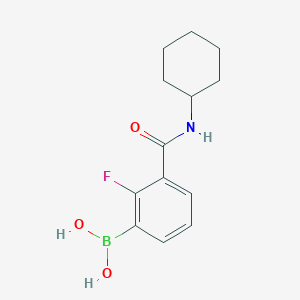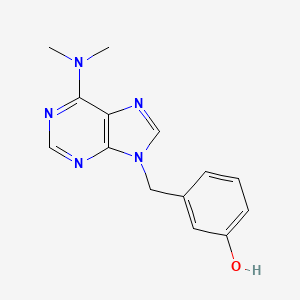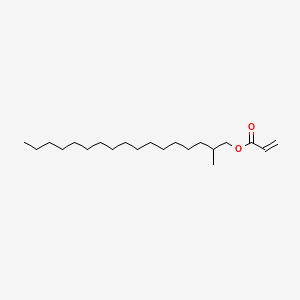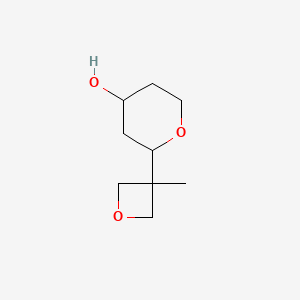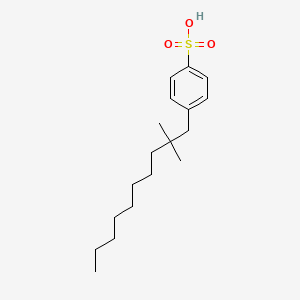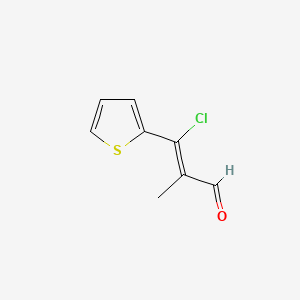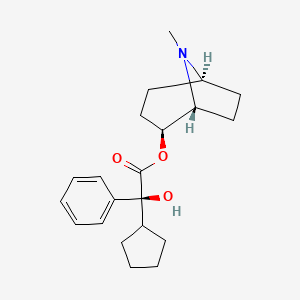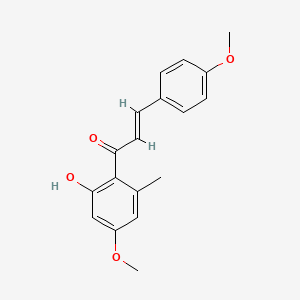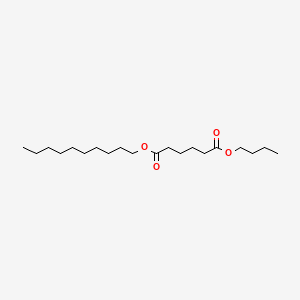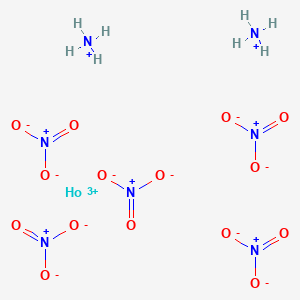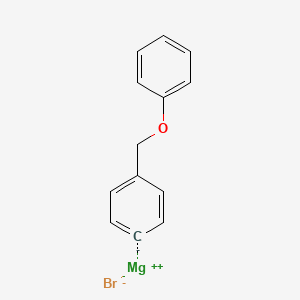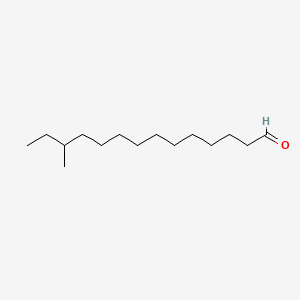
12-Methyltetradecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methyltetradecanal is a branched-chain aldehyde with the molecular formula C15H30O It is a derivative of tetradecanal, where a methyl group is attached to the 12th carbon atom in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyltetradecanal can be synthesized through several methods. One common approach involves the Grignard coupling reaction. The starting material, ω-bromo-α-alkanol, is reacted with isobutyl or anteisoamylmagnesium bromide, followed by oxidation with sodium hypochlorite (NaOCl) to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 12-Methyltetradecanal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to 12-methyltetradecanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 12-methyltetradecanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can also undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Major Products Formed:
Oxidation: 12-Methyltetradecanoic acid
Reduction: 12-Methyltetradecanol
Substitution: Various substituted derivatives depending on the nucleophile
Scientific Research Applications
12-Methyltetradecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have shown its potential role in biological systems, particularly in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor properties.
Mechanism of Action
The mechanism of action of 12-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then participate in various biochemical reactions. Its branched structure may also influence its interaction with enzymes and receptors, affecting its biological activity.
Comparison with Similar Compounds
13-Methyltetradecanal: Another branched-chain aldehyde with a similar structure but with the methyl group attached to the 13th carbon atom.
12-Methyltridecanal: A shorter-chain analog with the methyl group on the 12th carbon of a 13-carbon chain.
Uniqueness: 12-Methyltetradecanal is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in fragrance and flavor industries, as well as in scientific research.
Properties
CAS No. |
75853-50-8 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
12-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
InChI Key |
LOSARDBKYQAFPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


